molecular formula C3H2FNaO3 B1604159 Sodium 3-fluoropyruvate monohydrate CAS No. 2923-22-0

Sodium 3-fluoropyruvate monohydrate

Cat. No. B1604159
CAS RN: 2923-22-0
M. Wt: 128.03 g/mol
InChI Key: YEXRRCHQJDSEJI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-fluoropyruvate monohydrate (S3FP) is a fluorinated analogue of pyruvic acid, which is a key intermediate in several metabolic pathways. It has a molecular weight of 146.05 g/mol . The linear formula of S3FP is FCH2COCO2Na · H2O .


Synthesis Analysis

S3FP is derived from pyruvic acid, a key intermediate in cellular metabolism . It can serve as a precursor or starting material for the synthesis of other compounds, particularly those involving the incorporation of a fluorine atom into organic molecules .


Molecular Structure Analysis

The molecular structure of S3FP can be represented by the SMILES string FCC(C([O-])=O)=O.O.[Na+] . The InChI key for S3FP is HDSZBLZMLDQKRW-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

S3FP, as a sodium salt, has improved solubility in water compared to the parent acid, allowing for easier handling and dissolution in aqueous solutions .

Scientific Research Applications

Structural Analysis

Sodium 3-fluoropyruvate monohydrate has been studied for its unique structural properties. For instance, Sodium β-fluoropyruvate exhibits a gem-diol structure when crystallized from water, as revealed by X-ray diffraction and infrared spectroscopy. This study provides insights into the molecule's structural dimensions and its potential reactivity, particularly highlighting the ease of breaking the carbon-carbon bond to the carboxyl group (Hurley, Carrell, Gupta, Schwartz, & Glusker, 1979).

Enzymatic Reactions

Research has explored the use of Sodium 3-fluoropyruvate in enzymatic reactions, particularly in the production of chiral compounds. For example, the enantiospecific reduction of Sodium 3-fluoropyruvate catalyzed by rabbit muscle L-lactate dehydrogenase has been studied, resulting in the production of homochiral (R)-3-fluorolactic acid methyl ester. This process represents an important route for synthesizing products with biological or pharmacological activity (Gonçalves, Antunes, Pinto, & Oestreicher, 1998).

Electrochemical Applications

Sodium 3-fluoropyruvate monohydrate also has applications in the field of electrochemistry. For instance, its derivatives have been investigated as positive electrode materials for sodium batteries. In particular, sodium fluoroperovskites containing elements like Fe, Mn, and Ni have shown promising electrochemical performance in Na half-cells (Gocheva, Nishijima, Doi, Okada, Yamaki, & Nishida, 2009).

Crystal Structure and Stability

The study of crystal structures and stability is another area where Sodium 3-fluoropyruvate monohydrate finds relevance. For instance, sodium ibandronate monohydrate, a related compound, has been characterized for its crystal structure, thermal stability, and behavior under conditions of dehydration and rehydration. This research is crucial for understanding the physical and chemical properties of such compounds (Malpezzi, Maccaroni, Carcano, & Ventimiglia, 2012).

Future Directions

S3FP finds applications in various fields, including research and chemical synthesis . It can serve as a starting material for the synthesis of other compounds, particularly those involving the incorporation of a fluorine atom into organic molecules . Fluorinated compounds often possess unique properties and increased biological activity , suggesting potential future directions in the development of new fluorinated compounds for various applications.

Relevant Papers One relevant paper mentioned is “9-Azido-9-deoxy-2,3-difluorosialic Acid as a Subnanomolar Inhibitor against Bacterial Sialidases” by Li, W., et al. . This paper might provide more insights into the applications of fluorinated compounds like S3FP.

properties

IUPAC Name

sodium;3-fluoro-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FO3.Na/c4-1-2(5)3(6)7;/h1H2,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXRRCHQJDSEJI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2FNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

433-48-7 (Parent)
Record name Sodium 3-fluoropyruvate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60951842
Record name Sodium 3-fluoro-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-fluoropyruvate monohydrate

CAS RN

2923-22-0
Record name Sodium 3-fluoropyruvate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-fluoro-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-fluoropyruvate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-fluoropyruvate monohydrate
Reactant of Route 2
Sodium 3-fluoropyruvate monohydrate
Reactant of Route 3
Sodium 3-fluoropyruvate monohydrate
Reactant of Route 4
Sodium 3-fluoropyruvate monohydrate
Reactant of Route 5
Reactant of Route 5
Sodium 3-fluoropyruvate monohydrate
Reactant of Route 6
Sodium 3-fluoropyruvate monohydrate

Citations

For This Compound
2
Citations
M Nagar, BN Wyatt, M St. Maurice, SL Bearne - Biochemistry, 2015 - ACS Publications
… Mandelic acid, lithium 3-hydroxypyruvate (3-HP), sodium mesoxalate monohydrate, benzoylformic acid, sodium pyruvate, benzohydroxamic acid, sodium 3-fluoropyruvate monohydrate …
Number of citations: 11 pubs.acs.org
DG Alberg, CT Lauhon, R Nyfeler… - Journal of the …, 1992 - ACS Publications
A number of analogues of the intermediate (1) and productof the enzyme EPSP synthase are described. Inert analogues that show high affinity for the enzyme from Petunia hybrida are …
Number of citations: 76 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.